
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of aldehydes or ketones formed by the reaction with semicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: A precursor in the synthesis of the semicarbazone derivative.
5-Iodovanillin: Another iodinated benzaldehyde with similar structural features.
3-Hydroxy-4-methoxybenzaldehyde: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is unique due to the presence of both iodine and semicarbazone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
73664-56-9 |
|---|---|
Fórmula molecular |
C9H10IN3O3 |
Peso molecular |
335.10 g/mol |
Nombre IUPAC |
[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H10IN3O3/c1-16-7-3-5(2-6(10)8(7)14)4-12-13-9(11)15/h2-4,14H,1H3,(H3,11,13,15)/b12-4- |
Clave InChI |
JMASRTLJHMFKEI-QCDXTXTGSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N\NC(=O)N)I)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)N)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


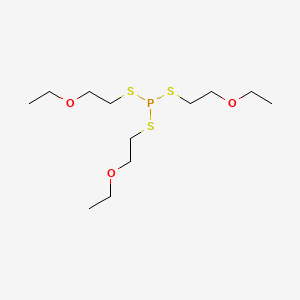
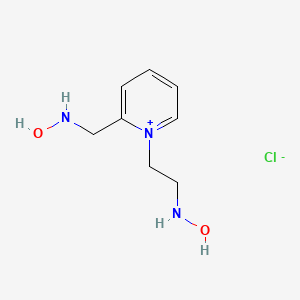

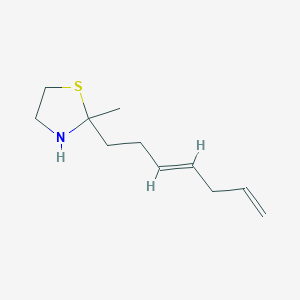
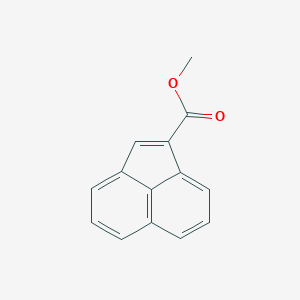
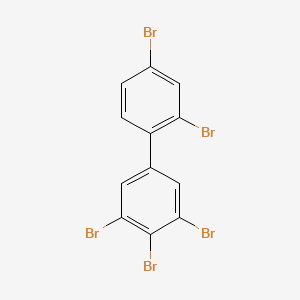
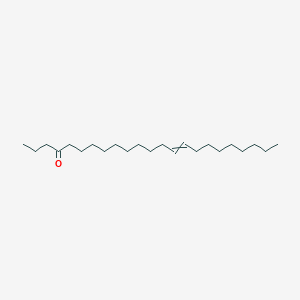
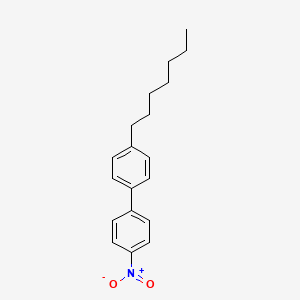



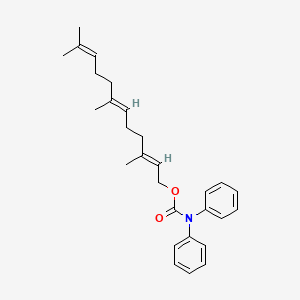
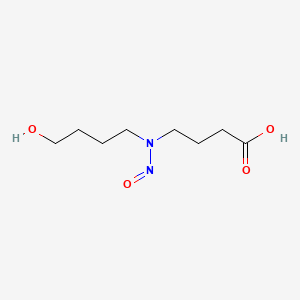
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
